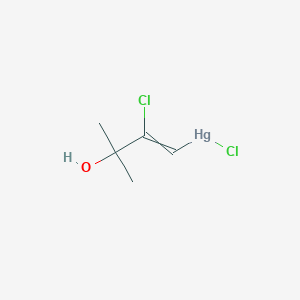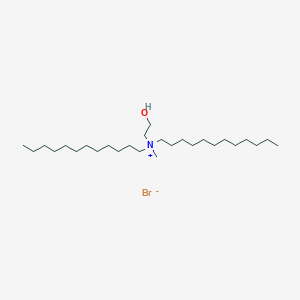![molecular formula C10H18N2O6S B14491655 Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate CAS No. 64820-04-8](/img/structure/B14491655.png)
Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate is a chemical compound characterized by its unique structure, which includes both nitro and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate typically involves multiple steps, starting with the preparation of the heptanoate backbone, followed by the introduction of nitro and sulfanyl groups. Common synthetic routes may include:
Nitration: Introduction of nitro groups using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Thioether Formation: Introduction of the sulfanyl group through nucleophilic substitution reactions, often using thiols or sulfides as reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, thiols.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate involves its interaction with molecular targets through its nitro and sulfanyl groups. These interactions can lead to various biochemical effects, such as inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 7-nitroheptanoate: Lacks the sulfanyl group, making it less reactive in certain substitution reactions.
Methyl 6-[(2-nitroethyl)sulfanyl]heptanoate: Lacks one of the nitro groups, affecting its oxidation and reduction behavior.
Uniqueness
Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate is unique due to the presence of both nitro and sulfanyl groups, which confer distinct reactivity and potential applications compared to similar compounds. This dual functionality allows for a broader range of chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
64820-04-8 |
|---|---|
Molekularformel |
C10H18N2O6S |
Molekulargewicht |
294.33 g/mol |
IUPAC-Name |
methyl 7-nitro-6-(2-nitroethylsulfanyl)heptanoate |
InChI |
InChI=1S/C10H18N2O6S/c1-18-10(13)5-3-2-4-9(8-12(16)17)19-7-6-11(14)15/h9H,2-8H2,1H3 |
InChI-Schlüssel |
KYYHNDAOGNLVTG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCC(C[N+](=O)[O-])SCC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)



![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)


![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)

![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)
